![molecular formula C11H13NO3S2 B14354244 N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine CAS No. 90705-48-9](/img/structure/B14354244.png)
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is a chemical compound with the molecular formula C11H13NO3S2. It is known for its unique structural features, which include a phenoxyethyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine typically involves the reaction of 2-phenoxyethanethiol with carbon disulfide and glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity starting materials and maintaining stringent quality control measures are crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols or thioethers.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
Thiosulfate: Contains a sulfanyl group and is used in various chemical processes.
Phenoxyacetic acid: Shares the phenoxyethyl group and is used in herbicides.
Glycine derivatives: Various glycine derivatives are used in pharmaceuticals and biochemistry.
Uniqueness
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
90705-48-9 |
|---|---|
分子式 |
C11H13NO3S2 |
分子量 |
271.4 g/mol |
IUPAC名 |
2-(2-phenoxyethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-10(14)8-12-11(16)17-7-6-15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,16)(H,13,14) |
InChIキー |
YGFRUNXIQQWPFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCSC(=S)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


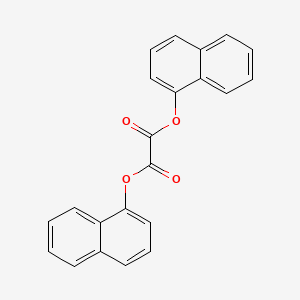
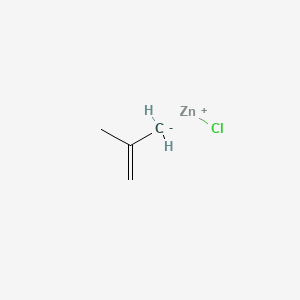
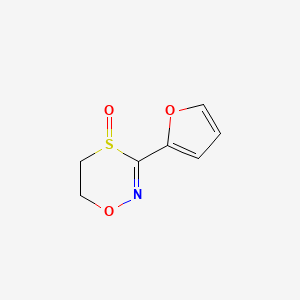
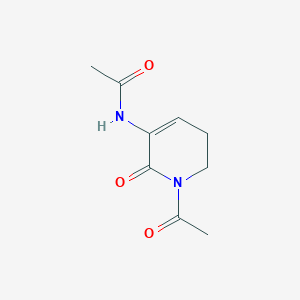
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
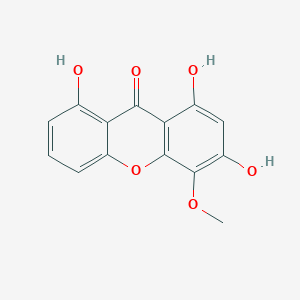
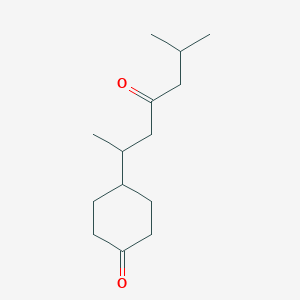
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
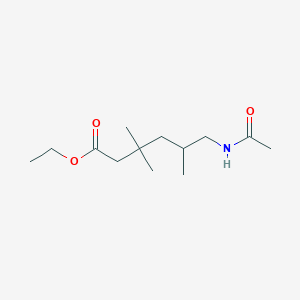
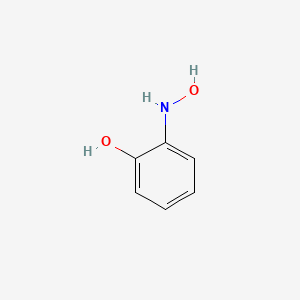
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)

![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
